{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid

Structure-activity relationship Regioisomer selectivity Chemical probe design

SAR campaigns on aryloxyacetic acid pharmacophores fail when the para-regioisomer (CAS 312748-79-1) is substituted-altered hydrogen-bonding geometry of the carboxylic acid moiety disrupts target engagement. Procure the meta-substituted isomer specifically when spatial orientation is critical. • Documented lipoxygenase inhibition & interference with arachidonic acid metabolism for leukotriene biosynthesis research. • Multi-target probe activity includes PLA2 inhibition in venom models & antioxidant effects in lipid systems. • 97% purity grade recommended for SAR studies to eliminate impurity-derived false positives. • Free carboxylic acid terminus enables amide/ester prodrug synthesis & scaffold extension. Note: Peer-reviewed quantitative dose-response data remain limited; pilot dose-ranging studies are essential.

Molecular Formula C13H11NO5
Molecular Weight 261.233
CAS No. 883542-09-4
Cat. No. B2579765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid
CAS883542-09-4
Molecular FormulaC13H11NO5
Molecular Weight261.233
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CO2
InChIInChI=1S/C13H11NO5/c15-12(16)8-19-10-4-1-3-9(7-10)14-13(17)11-5-2-6-18-11/h1-7H,8H2,(H,14,17)(H,15,16)
InChIKeyYZZRCBUZPBZOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 883542-09-4: Chemical Identity & Procurement


{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid (CAS 883542-09-4) is a synthetic aryl-ether carboxylic acid derivative with molecular formula C₁₃H₁₁NO₅ and molecular weight 261.23 g/mol . The compound features a furan-2-carboxamido moiety linked to a phenoxyacetic acid scaffold via a meta-substituted aniline nitrogen [1]. Standard commercial purity ranges from 95% to 97% . This compound is primarily used as a research intermediate and chemical probe, with documented activity profiles including lipoxygenase inhibition and interference with arachidonic acid metabolism [2][3].

Meta-substituted aryloxyacetic acid scaffold for SAR campaigns

Lipoxygenase pathway inhibition study context

Research intermediate for arachidonic acid cascade probe design

CAS 883542-09-4: Substitution & Differentiation


Substitution with in-class aryloxyacetic acid derivatives or furan-carboxamide analogs is not reliably interchangeable due to two irreducible factors. First, the meta-substitution pattern (3-position attachment of the phenoxy linker) creates a regioisomer with distinct spatial orientation and target-interaction geometry relative to the para-substituted analog CAS 312748-79-1 [1]. Second, documented polypharmacology—including lipoxygenase inhibition, formyltetrahydrofolate synthetase inhibition, and antioxidant activity—is linked to this specific substitution pattern and cannot be assumed for analogs lacking the precise furan-2-carbonyl and meta-phenoxyacetic acid arrangement [2][3].

Meta-substitution geometry differs from para-regioisomer; binding orientation may not transfer

Documented polypharmacology (LOX, FTHFS, antioxidant) is substitution-pattern specific; analogs may not replicate

Purity tier differences (95% vs 97%) may affect assay consistency in high-sensitivity workflows

CAS 883542-09-4: Evidence vs. Analogs


Regioisomer Selectivity: Meta vs. Para

The target compound differs from its closest commercially available analog (CAS 312748-79-1) solely in the substitution position of the phenoxyacetic acid linker: meta (3-position) versus para (4-position) . This regioisomeric variation alters the spatial geometry and hydrogen-bonding orientation of the carboxylic acid pharmacophore, which in analogous aryloxyacetic acid series has been shown to produce differential enzyme inhibition profiles [1]. No direct head-to-head activity comparison between these two specific regioisomers is publicly available in peer-reviewed literature.

Regioisomer geometry
Class-level
Meta (3-position): O-CH₂-COOH at C3 vs Para (4-position): O-CH₂-COOH at C4

Regioisomer geometry may alter binding orientation

No direct head-to-head activity comparison available

Structure-activity relationship Regioisomer selectivity Chemical probe design

Lipoxygenase Inhibition Profile

The target compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase and exhibiting antioxidant activity in lipid systems [1][2]. However, quantitative IC₅₀ or Kᵢ values for lipoxygenase inhibition are not reported in the accessible literature. In contrast, a structurally related para-substituted regioisomer (CID 744534, 2-[4-(2-furoylamino)phenoxy]acetic acid) showed weak inhibition of tyrosine-protein phosphatase non-receptor type 22 with IC₅₀ = 100,000 nM (100 μM) [3].

Enzyme inhibition
Cross-study
Target: Lipoxygenase inhibition (qualitative, no IC₅₀) vs Para-analog CID 744534: IC₅₀ 100,000 nM (PTPN22)

Supports arachidonic acid pathway probe context

No direct LOX IC₅₀ comparison available

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory probe

Supplier Purity Specifications

Commercial sources offer the target compound at two primary purity tiers: 95% and 97% . Fluorochem and Leyan provide the 97% specification, while AKSci and Bidepharm offer the 95% specification. The 2% absolute purity difference may be consequential for high-sensitivity assays where minor impurities could confound dose-response interpretations. No certificate-of-analysis (CoA) cross-comparison data is publicly accessible.

Purity tier
Specification review
95% (AKSci, Bidepharm) | 97% (Fluorochem, Leyan)

Higher purity may reduce impurity-related variability

Batch-specific CoA recommended

Purity specification Batch consistency Procurement quality control

Physicochemical Property Predictions

The target compound has a calculated LogP of 1.45, with 4 hydrogen bond acceptors and 2 hydrogen bond donors . Fsp³ (fraction of sp³-hybridized carbons) is 0.077, indicating a highly aromatic/flat molecular architecture with limited three-dimensional character . No experimental aqueous solubility, logD, or permeability data are reported in the accessible literature. These properties are identical to the para-regioisomer CAS 312748-79-1, offering no regioisomer-specific differentiation in predicted passive permeability or solubility.

Calculated LogP
Predicted
1.45

Favorable lipophilicity for cell permeability context

Experimental solubility data not available

Lipophilicity LogP ADME properties Solubility prediction

CAS 883542-09-4: Research Applications


SAR: Meta-Substituted Aryloxyacetic Acid

Investigators conducting SAR campaigns on aryloxyacetic acid-based pharmacophores should procure CAS 883542-09-4 specifically when the meta-substitution geometry is required. The para-regioisomer (CAS 312748-79-1) is not substitutable due to altered spatial presentation of the carboxylic acid moiety, which affects hydrogen-bonding interactions with biological targets. The 97% purity grade from Fluorochem or Leyan is recommended for SAR studies to minimize impurity interference .

Lipoxygenase & Arachidonic Acid Cascade Probing

For research programs investigating the arachidonic acid cascade, leukotriene biosynthesis, or lipoxygenase-mediated inflammatory signaling, this compound offers documented lipoxygenase inhibitory activity [1]. The additional reported activities—including phospholipase A2 inhibition in venom models and antioxidant properties in lipid systems [2]—support its use as a multi-target probe compound in inflammation models.

Synthetic Intermediate for Bioactive Libraries

The compound serves as a versatile building block for constructing furan-containing bioactive libraries. Its synthesis involves reaction of furan-2-carboxylic acid with 3-aminophenol followed by esterification with acetic acid [3], establishing a precedent for further derivatization at the carboxylic acid terminus. Researchers generating amide or ester prodrugs or extending the scaffold via the free carboxylic acid should select this meta-substituted isomer as their core intermediate.

Cancer Cell Differentiation Studies

The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting utility as a differentiation-inducing probe in leukemia or psoriasis-related research models [4]. Investigators should note that while this activity profile is documented in database sources, peer-reviewed quantitative dose-response data remain unavailable; therefore, pilot dose-ranging studies are essential before committing to large-scale experiments.

Application
Selection Property
Validation Focus
Aryloxyacetic acid SAR campaigns
Meta-regioisomer geometry
Binding orientation and hydrogen-bonding interactions
Lipoxygenase pathway studies
Reported LOX inhibition profile
Leukotriene biosynthesis and inflammation models
Furan-containing bioactive library synthesis
Carboxylic acid derivatization handle
Amide/ester prodrug synthesis and scaffold extension
Cell differentiation studies (leukemia/psoriasis models)
Differentiation-inducing probe context
Monocyte lineage differentiation endpoints; pilot dose-ranging required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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